molecular formula C13H15N5O3S B12160835 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12160835
M. Wt: 321.36 g/mol
InChI Key: ZTTZLGIPPMGBSY-UHFFFAOYSA-N
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound that features a 1,2,4-triazole ring, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the combination of the triazole and benzodioxin moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both triazole and benzodioxin moieties. The starting materials often include 4-amino-5-methyl-4H-1,2,4-triazole derivatives and appropriate acetamide precursors. Various methods have been developed to optimize yields and purity, including the use of solvents like ethanol and catalysts such as triethylamine .

Anticancer Properties

Research indicates that compounds with triazole rings exhibit significant anticancer activity. For instance, related triazole derivatives have shown promise in inhibiting the growth of various cancer cell lines. A study reported that certain triazole-thione derivatives demonstrated inhibitory effects on cell growth in leukemia and breast cancer models with IC50 values ranging from 27.3 to 47.41 µM . Given the structural similarities, it is hypothesized that This compound may exhibit comparable efficacy.

The proposed mechanisms through which triazole derivatives exert their anticancer effects include:

  • Inhibition of Enzyme Activity : Triazoles can inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can protect normal cells while targeting cancerous cells .

Other Biological Activities

Beyond anticancer properties, triazole-containing compounds are also being investigated for their potential as antiviral and antimicrobial agents. Their ability to modulate biological pathways makes them suitable candidates for treating infections and inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized various thio-substituted triazoles and evaluated their activity against multiple cancer cell lines including CCRF-CEM (leukemia), MDA-MB-231 (breast), and UO-31 (renal). The results indicated promising anticancer activity with some compounds achieving over 40% inhibition at low concentrations .

Case Study 2: QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of triazole derivatives. These models help in understanding how structural variations influence efficacy against specific cancer types. The predictive accuracy was reported to be high (r2=0.70.8r^2=0.7-0.8), indicating a strong correlation between structure and activity .

Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerCCRF-CEM31.50
MDA-MB-23127.30
UO-3147.41
AntiviralVarious viral strainsNot specified
AntimicrobialBacterial strainsNot specified

Properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C13H15N5O3S/c1-8-16-17-13(18(8)14)22-7-12(19)15-9-2-3-10-11(6-9)21-5-4-20-10/h2-3,6H,4-5,7,14H2,1H3,(H,15,19)

InChI Key

ZTTZLGIPPMGBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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